molecular formula C20H30O6 B1629448 Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol CAS No. 62611-29-4

Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol

Cat. No. B1629448
CAS RN: 62611-29-4
M. Wt: 366.4 g/mol
InChI Key: VCWXQFDVLRLBJU-UHFFFAOYSA-N
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Description

Ethane-1,2-diol, also known as ethylene glycol, is a chemical compound with the molecular formula C₂H₆O₂ . It is commonly used as an antifreeze in car radiators due to its ability to lower the freezing point of water and prevent engine coolant from freezing. Ethylene glycol is miscible with water and finds applications in the production of polyester fibers, resins, and films .


Synthesis Analysis

  • Hydration of ethene carbonate : Ethene carbonate reacts with water to form ethane-1,2-diol while regenerating carbon dioxide .

properties

IUPAC Name

ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C3H8O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-2-1-3-5;3-1-2-4/h3-10,16-17H,1-2H3;4-5H,1-3H2;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWXQFDVLRLBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CO)CO.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639875
Record name ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol

CAS RN

62611-29-4
Record name ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Reactant of Route 2
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Reactant of Route 3
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Reactant of Route 4
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Reactant of Route 5
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol

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